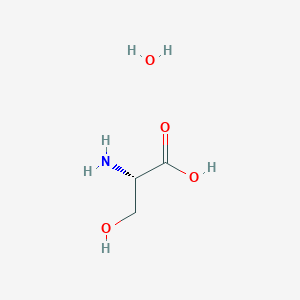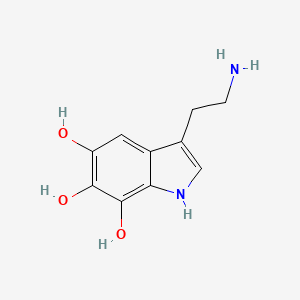
3-(2-Aminoethyl)-1H-indole-5,6,7-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-1H-indole-5,6,7-triol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1H-indole-5,6,7-triol typically involves the reaction of indole derivatives with appropriate reagents to introduce the aminoethyl group and hydroxyl groups at the desired positions. One common method involves the use of 3-(2-(Aminoethyl)-indol-4-ol derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-1H-indole-5,6,7-triol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted indole derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-1H-indole-5,6,7-triol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role as a neurotransmitter and its interactions with biological receptors.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-1H-indole-5,6,7-triol involves its interaction with specific molecular targets and pathways. It is known to activate serotonin receptors and trace amine-associated receptors, which regulate the activity of dopaminergic, serotonergic, and glutamatergic systems . This compound can also act as an antioxidant, protecting lipids and proteins from peroxidation .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares a similar indole structure and is also a neurotransmitter.
Serotonin: Another indole derivative with similar biological activities.
Melatonin: Structurally similar and plays a role in regulating sleep and circadian rhythms.
Uniqueness
3-(2-Aminoethyl)-1H-indole-5,6,7-triol is unique due to the presence of three hydroxyl groups on the indole ring, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
55206-15-0 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5,6,7-triol |
InChI |
InChI=1S/C10H12N2O3/c11-2-1-5-4-12-8-6(5)3-7(13)9(14)10(8)15/h3-4,12-15H,1-2,11H2 |
InChI Key |
WCBXNFQMMFUFRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC2=C(C(=C1O)O)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


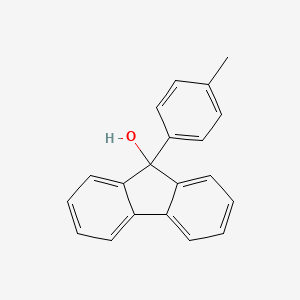
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
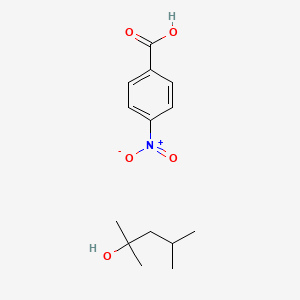
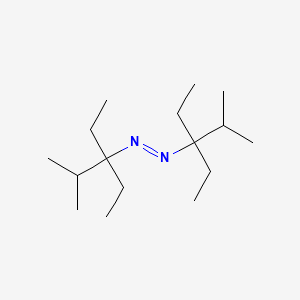


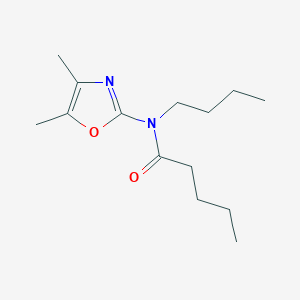
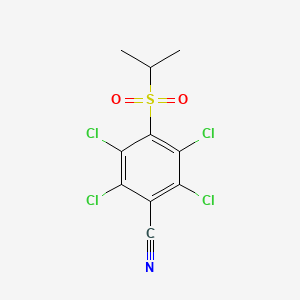
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

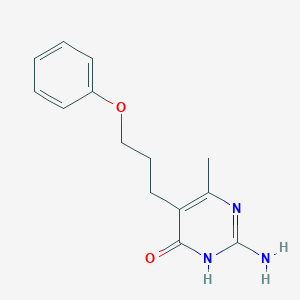
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)
